3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea
Overview
Description
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea is a synthetic organic compound characterized by its unique chemical structure It is composed of a urea moiety linked to a 2,4-dimethylphenyl group and a 2-chloropropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloropropanoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to yield simpler compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted urea derivatives.
Hydrolysis: Formation of 2,4-dimethylphenylurea and 2-chloropropanoic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
3-(2-Chloropropanoyl)-1-(2,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
2-chloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-4-5-10(8(2)6-7)14-12(17)15-11(16)9(3)13/h4-6,9H,1-3H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTGXHMDPYNLPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)C(C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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